
1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol
Overview
Description
1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with 4-methoxyacetophenone in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydropyrazole derivatives.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole compounds.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that pyrazole derivatives, including 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol, exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of specific enzymes or interference with bacterial cell wall synthesis .
Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanisms proposed include inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cell survival. Further investigations into its structure-activity relationships could lead to the development of novel anticancer agents.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug development due to its ability to modify biological activity through structural variations. Its derivatives are being explored for their potential as:
- Anti-inflammatory agents : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes.
- Analgesics : The pain-relieving properties of related pyrazole compounds suggest potential applications in pain management therapies .
Case Studies
Several studies have documented the synthesis and evaluation of pyrazole derivatives:
- A study synthesized various pyrazole derivatives and evaluated their antimicrobial efficacy against standard pathogens. Compounds derived from modifications at the pyrazole ring showed enhanced activity against MRSA and other pathogens, indicating that structural variations significantly influence biological outcomes .
- Another investigation focused on the anticancer properties of related pyrazoles, demonstrating their ability to induce apoptosis in specific cancer cell lines through targeted signaling pathways. The results suggest a promising avenue for developing new cancer therapies based on pyrazole scaffolds.
Mechanism of Action
The mechanism of action of 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-methoxyphenyl)-1,3-propanedione: A diketone with similar structural features but different chemical properties.
3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: A related pyrazole derivative with different functional groups.
Uniqueness
1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential applications. Its dual methoxyphenyl groups contribute to its stability and versatility in various chemical reactions and applications.
Biological Activity
1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article synthesizes various research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy-substituted phenyl groups attached to a pyrazole ring. Its molecular formula is , and it exhibits unique properties that contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
- In vitro Studies : The Minimum Inhibitory Concentration (MIC) values indicate that some derivatives can inhibit bacterial growth at low concentrations. For example, a related compound demonstrated MIC values of 0.007 µg/mL against Bacillus subtilis and 0.061 µg/mL against Pseudomonas aeruginosa .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been evaluated using the DPPH assay. Compounds similar to this compound exhibited radical scavenging activity comparable to or exceeding that of standard antioxidants like ascorbic acid .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives:
- Cell Line Studies : Compounds containing the pyrazole structure have shown antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, one derivative exhibited an IC50 value of 26 µM against A549 cells .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Some studies reported that specific derivatives could trigger apoptotic pathways in colorectal carcinoma cells .
The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:
- Enzyme Inhibition : Molecular docking studies suggest that these compounds can inhibit key enzymes such as DNA gyrase and cyclin-dependent kinases, which are critical for bacterial proliferation and cancer cell cycle regulation .
- Radical Scavenging : The ability to scavenge free radicals contributes to both antioxidant effects and potential protective roles against oxidative stress-related diseases .
Research Findings Summary Table
Case Studies
In a notable study, researchers synthesized several pyrazole derivatives and evaluated their biological activities comprehensively. One compound was particularly effective in inducing apoptosis in RKO colorectal carcinoma cells in a dose-dependent manner, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-14-7-3-12(4-8-14)16-11-17(20)19(18-16)13-5-9-15(22-2)10-6-13/h3-11,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCYQSDZXHBRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.